2-Amino-N-(2-aminobenzoyl)benzamide
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Overview
Description
2-Amino-N-(2-aminobenzoyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two amino groups and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2-aminobenzoyl)benzamide typically involves the direct condensation of carboxylic acids and amines. One efficient method is the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high efficiency, eco-friendliness, and the use of a reusable catalyst.
Another method involves the use of isocyanate intermediates generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, which react with Grignard reagents to produce the corresponding amides . This one-pot synthesis is highly effective for the preparation of amides from protected amines.
Industrial Production Methods
Industrial production of benzamide derivatives, including this compound, often employs high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(2-aminobenzoyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The amino groups in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions include various substituted benzamides, quinones, and reduced amine derivatives.
Scientific Research Applications
2-Amino-N-(2-aminobenzoyl)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-N-(2-aminobenzoyl)benzamide involves its interaction with molecular targets and pathways in biological systems. For instance, it acts as a zinc-binding group in the histone deacetylase (HDAC) structure, which is crucial for its anticancer activity . The compound’s ability to inhibit HDAC leads to the accumulation of acetylated histones, resulting in the activation of tumor suppressor genes and the induction of cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzamide: A simpler derivative with similar biological activities.
N-(2-Aminobenzoyl)aniline:
2-Amino-N-(2-aminoethyl)benzamide: A related compound with applications in chemical synthesis and biological research.
Uniqueness
2-Amino-N-(2-aminobenzoyl)benzamide is unique due to its dual amino groups and benzamide moiety, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
69084-38-4 |
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Molecular Formula |
C14H13N3O2 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
2-amino-N-(2-aminobenzoyl)benzamide |
InChI |
InChI=1S/C14H13N3O2/c15-11-7-3-1-5-9(11)13(18)17-14(19)10-6-2-4-8-12(10)16/h1-8H,15-16H2,(H,17,18,19) |
InChI Key |
HITHPLUWLCLFHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=O)C2=CC=CC=C2N)N |
Origin of Product |
United States |
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